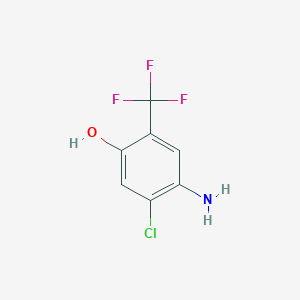

4-Amino-3-chloro-6-(trifluoromethyl)phenol

Description

Significance of Trifluoromethyl and Halogen Substituents in Aromatic Systems

The trifluoromethyl (-CF3) group is a particularly important substituent in modern organic chemistry. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, significantly influences the electronic properties of the aromatic ring to which it is attached. mdpi.com This can lead to increased acidity of a phenolic hydroxyl group and decreased basicity of an amino group. Furthermore, the trifluoromethyl group is known for its high lipophilicity, which can enhance the ability of a molecule to cross cell membranes, a crucial factor in drug design. mdpi.com The steric bulk of the -CF3 group, while not excessively large, can also play a role in directing the regioselectivity of chemical reactions and influencing the binding of the molecule to specific protein targets. mdpi.com

The combination of a trifluoromethyl group and a halogen on the same aromatic ring creates a complex electronic environment. In 4-Amino-3-chloro-6-(trifluoromethyl)phenol, both the chloro and trifluoromethyl groups are electron-withdrawing, which is expected to significantly decrease the electron density of the benzene (B151609) ring.

Contextualization within Substituted Phenol (B47542) and Aniline (B41778) Chemistry

The chemical behavior of this compound is best understood by considering the interplay of its four substituents within the broader context of substituted phenol and aniline chemistry. The hydroxyl (-OH) and amino (-NH2) groups are both powerful activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. They achieve this through a strong electron-donating resonance effect (+M).

In this compound, these opposing electronic effects create a nuanced reactivity profile. The powerful activating effects of the amino and hydroxyl groups are tempered by the strong deactivating effects of the chloro and trifluoromethyl substituents. The ultimate regioselectivity of any reaction would depend on the specific reaction conditions and the nature of the electrophile.

Overview of Research Directions for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, such as this compound, are valuable building blocks in the synthesis of more complex molecules with tailored properties. The presence of multiple, distinct functional groups allows for a variety of chemical transformations, making them versatile intermediates.

The combination of an aniline, a phenol, a halogen, and a trifluoromethyl group in a single molecule suggests several potential research directions:

Pharmaceutical and Agrochemical Synthesis: The structural motifs present in this compound are found in numerous bioactive molecules. The amino group can be readily acylated, alkylated, or diazotized to introduce further diversity. The phenolic hydroxyl group can be etherified or esterified. The trifluoromethyl group is a common feature in many modern drugs and pesticides, often enhancing their efficacy and metabolic stability. The chloro substituent can also contribute to biological activity and provides a potential handle for cross-coupling reactions.

Polymer and Materials Science: Phenolic and aniline derivatives are precursors to a wide range of polymers, including phenolic resins and polyanilines. The specific substituents on this compound could be used to fine-tune the properties of such materials, for instance, by enhancing thermal stability, altering solubility, or introducing specific optical or electronic properties.

Intermediate for Dyes and Pigments: The chromophoric and auxochromic groups present in the molecule suggest its potential as an intermediate in the synthesis of specialized dyes and pigments. The electronic properties conferred by the substituents would influence the color and fastness of the resulting dyes.

Due to the limited availability of specific research data on this compound, the following table presents predicted properties based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

| Property | Predicted Value/Information |

|---|---|

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Appearance | Likely a solid at room temperature |

| Acidity (pKa of -OH) | Expected to be more acidic than phenol due to electron-withdrawing groups |

| Basicity (pKb of -NH2) | Expected to be less basic than aniline due to electron-withdrawing groups |

| Solubility | Likely to have low solubility in water and good solubility in organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClF3NO |

|---|---|

Molecular Weight |

211.57 g/mol |

IUPAC Name |

4-amino-5-chloro-2-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-2-6(13)3(1-5(4)12)7(9,10)11/h1-2,13H,12H2 |

InChI Key |

UJDHXOLHYRKMRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)O)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 4 Amino 3 Chloro 6 Trifluoromethyl Phenol

Reactions Involving the Amino Group

The amino group (-NH₂) in anilines is a primary site for a variety of chemical modifications. chemistrysteps.combyjus.com For 4-Amino-3-chloro-6-(trifluoromethyl)phenol, this group is expected to undergo reactions typical of a substituted aniline (B41778), though its nucleophilicity is likely modulated by the electronic effects of the chloro and trifluoromethyl substituents. nih.gov

Formation of Schiff Bases and IminesThe condensation reaction between a primary amine and an aldehyde or a ketone is a fundamental method for the synthesis of Schiff bases, or imines.unilag.edu.ngrsc.orgnih.govThis reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

While this is a general and widely applied reaction for aminophenols, specific studies detailing the formation of Schiff bases or imines from this compound, including reaction conditions and yields, have not been identified in the surveyed literature. iosrjournals.orgresearchgate.net

Derivatization for Advanced Chemical EntitiesThe amino group serves as a key handle for chemical derivatization to build more complex molecules.researchgate.netnih.govGeneral derivatization strategies for anilines include alkylation, arylation, and coupling reactions to form various heterocyclic structures. The trifluoromethyl group is a significant feature in many advanced chemical entities due to its unique electronic properties.acs.org

However, specific examples of derivatization of this compound to create advanced chemical entities are not documented in available research.

Amidation and Ureation ReactionsAmidation, the formation of an amide bond, is a crucial reaction in organic synthesis.researchgate.netAnilines can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides.researchgate.netSimilarly, ureation involves the reaction of an amine with an isocyanate or carbamoyl (B1232498) chloride to form a urea (B33335) linkage.

Despite the fundamental nature of these reactions, no specific protocols or research findings for the amidation or ureation of this compound could be located.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is acidic and can act as a nucleophile, making it a target for various chemical transformations. nih.govgoogle.comafirm-group.com

Etherification ReactionsEtherification of phenols, such as in the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.google.comThis reaction is a standard method for converting phenols to ethers.

Specific literature detailing the etherification of this compound, including the choice of base, solvent, and alkylating agent, is not available.

Esterification and Prodrug Strategies (Academic Focus)Esterification of the phenolic hydroxyl group is a common strategy, particularly in medicinal chemistry, to create prodrugs.researchgate.netacs.orgscirp.orgEster prodrugs can improve a drug's pharmacokinetic properties, such as lipophilicity and membrane permeability.nih.govnih.govThe ester bond is typically designed to be cleaved in vivo by esterase enzymes to release the active phenolic drug.

While the concept of creating ester prodrugs from phenols is well-established, there is no specific academic research or data available that focuses on the esterification of this compound for prodrug development.

Functionalization via C(sp²)–H Activation

The aromatic ring of this compound possesses a single C(sp²)–H bond at the C5 position, making it a target for direct functionalization. C–H activation is a powerful strategy for modifying aromatic cores without the need for pre-functionalization. For phenol (B47542) derivatives, the hydroxyl group often acts as an effective directing group, typically favoring functionalization at the ortho positions. In the case of this compound, both ortho positions (C2 and C6) are already substituted.

However, modern catalytic systems, particularly those involving transition metals like copper, have shown the ability to functionalize C–H bonds at other positions. For instance, copper(II)-catalyzed C–H sulfonylation of ortho-aminophenols has been demonstrated, showcasing that the amino and hydroxyl groups can collectively influence regioselectivity. rsc.org Similarly, copper-catalyzed amination of p-aminophenol derivatives at the C2 position (ortho to the hydroxyl group) proceeds efficiently with air as the oxidant. rsc.org While the specific substitution pattern of this compound presents a unique challenge, these examples suggest that the C5–H bond could be a viable site for functionalization under appropriate catalytic conditions. The electronic nature of the substituents would heavily influence the reaction's feasibility and outcome; the strong electron-donating amino group and the strongly withdrawing trifluoromethyl group would exert significant push-pull effects on the ring's electron density.

Reactivity of the Halogen and Trifluoromethyl Groups

The chloro and trifluoromethyl groups are key sites for modifying the properties of the parent phenol. Their reactivity is central to the synthesis of derivatives with altered electronic or steric properties.

Substitution Reactions of Chloro Substituents

The chloro group at the C3 position is attached to an electron-rich aromatic ring, activated by the para-amino and ortho-hydroxyl groups. This generally makes it unreactive toward nucleophilic aromatic substitution (SNAr) under standard conditions. SNAr reactions are typically facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the powerful trifluoromethyl group is meta to the chlorine, providing only minimal activation.

However, transformations of chloroarenes can often be achieved through transition-metal-catalyzed cross-coupling reactions. These methods are less dependent on the intrinsic electronic activation of the C-Cl bond and allow for the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples for this substrate are not documented, phenols with chloro substituents are known to participate in such reactions, provided the catalyst and conditions are carefully selected to avoid competing reactions at the phenol or amino groups.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability, but it can undergo transformations under specific conditions, particularly when attached to a phenol ring. The position of the -CF₃ group relative to the hydroxyl group is critical for its reactivity.

Studies on related trifluoromethylphenols (TFMPs) have shown that those with the -CF₃ group at the ortho or para position to the hydroxyl group can undergo spontaneous aqueous defluorination. rsc.org This reaction is driven by the deprotonation of the phenol under aqueous or alkaline conditions, which initiates a cascade that cleaves the C–F bonds. rsc.org For this compound, the trifluoromethyl group is ortho to the hydroxyl group, suggesting it may be susceptible to similar hydrolytic defluorination. This process is believed to proceed via an E1cb mechanism, leading to the formation of a hydroxybenzoic acid derivative. rsc.org

Table 1: Hydrolytic Defluorination of Substituted Trifluoromethylphenols

| Compound | Conditions | Primary Product | Proposed Mechanism |

|---|---|---|---|

| 2-Cl-4-TFMP | Aqueous, alkaline pH | 3-Chloro-4-hydroxybenzoic acid | E1cb |

| 4-TFMP | Aqueous, alkaline pH | 4-Hydroxybenzoic acid | E1cb |

| 2-TFMP | Aqueous, alkaline pH | 2-Hydroxybenzoic acid | E1cb |

Data sourced from studies on analogous compounds. rsc.org

While the molecule already contains a trifluoromethyl group, copper-catalyzed reactions are a primary method for introducing additional -CF₃ groups onto aromatic rings via C-H activation. nih.govnih.govbeilstein-journals.org These reactions typically employ a trifluoromethyl source, such as Togni's or Umemoto's reagents, and a copper catalyst. researchgate.net The reaction proceeds through the generation of a trifluoromethyl radical, which then attacks the aromatic ring. researchgate.net

For this compound, such a reaction would target the only available C–H bond at the C5 position. The success of this transformation would depend on the relative reactivity of this site, which is influenced by the complex electronic and steric environment created by the four existing substituents. Phenols are generally good substrates for these reactions, although side reactions like oxidative dimerization can occur. nih.gov The use of hydroquinone (B1673460) as a mediator in copper-catalyzed trifluoromethylation has been shown to improve outcomes for unprotected phenols under mild conditions. nih.gov

Table 2: Representative Conditions for Copper-Catalyzed C-H Trifluoromethylation of Phenols

| Trifluoromethyl Source | Copper Catalyst | Additive/Mediator | Key Features |

|---|---|---|---|

| Langlois' Reagent | Copper(I) iodide | Hydroquinone, tBuOOH | Mild conditions, broad substrate scope. nih.gov |

| Togni's Reagent | Copper Chloride | None specified | Direct trifluoromethylation of C(sp²)–H bonds. beilstein-journals.org |

| TESCF₃ | Copper(I) iodide | None specified | Early example of CuI-mediated cross-coupling. researchgate.net |

Difluoromethylation introduces a -CF₂H group, which can serve as a bioisostere of hydroxyl or thiol groups and act as a lipophilic hydrogen bond donor. Strategies for the direct difluoromethylation of aromatic C–H bonds often rely on radical-based methods. rsc.orgrsc.org Reagents that serve as precursors to the difluoromethyl radical (•CF₂H) or the difluorocarbene (:CF₂) are commonly used. nih.govacs.orgorgsyn.org

For instance, photoredox catalysis can be employed to generate •CF₂H radicals from sources like TMSCF₂H, which can then be used for the C–H difluoromethylation of heteroarenes. rsc.org Another approach involves the use of bench-stable S-(difluoromethyl)sulfonium salts as difluorocarbene precursors for the O-difluoromethylation of phenols to form aryl difluoromethyl ethers. nih.govacs.org Applying a C-H difluoromethylation strategy to this compound would again target the C5 position, with the outcome depending on the specific methodology and the electronic character of that site.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for predicting reactivity and optimizing conditions.

Aqueous Defluorination of the Trifluoromethyl Group : For trifluoromethylphenols with an ortho or para -CF₃ group, the key mechanistic step is the deprotonation of the phenolic hydroxyl group. Density functional theory (DFT) calculations on analogous compounds support an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. rsc.org The resulting phenoxide promotes the elimination of a fluoride (B91410) ion, leading to a dearomatized quinone difluoromethide intermediate. This intermediate subsequently hydrolyzes, eliminating the remaining two fluoride ions to ultimately form a carboxylic acid group. rsc.org

Copper-Catalyzed C-H Trifluoromethylation : The mechanism of copper-catalyzed trifluoromethylation is generally believed to involve radical pathways. researchgate.net The copper catalyst, often in its Cu(I) state, can react with an electrophilic trifluoromethylating reagent (e.g., Togni's reagent) via a single-electron transfer (SET) to generate a trifluoromethyl radical (•CF₃) and a Cu(II) species. The highly reactive •CF₃ radical then adds to the aromatic ring at the C-H bond. Subsequent steps to regenerate the aromatic system and the Cu(I) catalyst complete the cycle. The precise details can vary depending on the reagents and conditions used.

Reaction Kinetic Studies

No published studies detailing the reaction kinetics of this compound were found.

Elucidation of Reaction Intermediates

There is no available research that identifies or characterizes reaction intermediates involving this compound.

Catalytic Cycle Analysis in Metal-Mediated Processes

No literature describing the analysis of catalytic cycles in metal-mediated processes specifically involving this compound could be located.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of molecular characterization, offering precise insights into the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can reveal the structure, connectivity, and chemical environment of protons, carbons, and fluorine atoms in 4-Amino-3-chloro-6-(trifluoromethyl)phenol.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the aromatic ring contains two protons. Their chemical shifts are influenced by the electronic effects of the surrounding substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups.

The protons on the amino and hydroxyl groups are expected to appear as broad singlets due to chemical exchange and quadrupole effects from the nitrogen atom. The two aromatic protons would likely appear as distinct signals, potentially as singlets or narrow doublets depending on the coupling constant between them. For the related isomer, 2-amino-6-chloro-4-(trifluoromethyl)phenol, ¹H-NMR data in CDCl₃ shows aromatic protons at δ 7.00 (m, 1H) and 6.84 (d, J=2.2 Hz, 1H), with broad signals for the hydroxyl (δ 5.80) and amino (δ 4.05) protons. chemicalbook.com A similar pattern would be anticipated for this compound, with shifts adjusted for the different substituent positions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (at C2) | ~6.5 - 7.0 | Singlet or Doublet | Influenced by adjacent -Cl and -NH₂ groups. |

| Aromatic H (at C5) | ~7.0 - 7.5 | Singlet or Doublet | Influenced by adjacent -OH and -CF₃ groups. |

| -OH | Variable, ~5.0 - 6.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -NH₂ | Variable, ~3.5 - 4.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

Note: Data is predictive and based on analysis of substituent effects and data from analogous compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule has seven carbon atoms: six in the aromatic ring and one in the trifluoromethyl group. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents.

The carbon atom of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms. The aromatic carbons bonded to electronegative atoms (O, Cl) or groups (CF₃) will be shifted downfield. For instance, in related chlorophenols, the carbon bearing the hydroxyl group appears around δ 154 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| C1 (-OH) | ~150 - 155 | Singlet | Carbon attached to the hydroxyl group. |

| C2 | ~115 - 125 | Singlet | |

| C3 (-Cl) | ~120 - 130 | Singlet | Carbon attached to the chlorine atom. |

| C4 (-NH₂) | ~140 - 145 | Singlet | Carbon attached to the amino group. |

| C5 | ~110 - 120 | Quartet (due to C-C-F coupling) | |

| C6 (-CF₃) | ~125 - 135 | Quartet (due to C-F coupling) | Carbon attached to the trifluoromethyl group. |

| -CF₃ | ~120 - 130 | Quartet (¹JCF) | Trifluoromethyl carbon with strong C-F coupling. |

Note: Data is predictive and based on established substituent effects and data from analogous compounds.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nsf.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear and unambiguous signals. nsf.gov For this compound, ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group.

The -CF₃ group is expected to produce a single sharp signal in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment on the aromatic ring. For trifluoromethyl groups attached to an aromatic ring, chemical shifts typically appear in the range of δ -60 to -65 ppm relative to a CFCl₃ standard.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has characteristic absorption frequencies, making FT-IR an excellent tool for qualitative analysis. rsc.org

For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the O-H, N-H, C-F, C-Cl, and aromatic C-H and C=C bonds. The O-H and N-H stretching vibrations typically appear as broad bands in the high-frequency region of the spectrum. The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Broad (often two bands for -NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong (multiple bands) |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: Data is based on typical frequency ranges for functional groups found in similar chemical structures. researchgate.netresearchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-CF₃ and C-Cl bonds. Aromatic ring breathing modes, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound and to deduce its structure by analyzing how it fragments. In the analysis of this compound (molecular formula: C₇H₅ClF₃NO), high-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

The theoretical monoisotopic mass of the compound is 211.9886 g/mol . A defining feature in its mass spectrum would be the isotopic signature of chlorine. The natural abundances of the ³⁵Cl and ³⁷Cl isotopes would result in two distinct molecular ion peaks: an M+ peak for the molecule containing ³⁵Cl and an M+2 peak for the molecule with ³⁷Cl, exhibiting a characteristic intensity ratio of approximately 3:1.

Ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) would be utilized to generate charged molecules that can then be induced to fragment. The pattern of these fragments offers a roadmap to the molecule's structure. For this compound, logical fragmentation pathways would likely involve the cleavage of the substituents from the aromatic ring.

Table 1: Potential Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |

| [M-1]⁺ | H• | Hydrogen radical |

| [M-18]⁺ | H₂O | Water |

| [M-28]⁺ | CO | Carbon monoxide |

| [M-35]⁺ / [M-37]⁺ | Cl• | Chlorine radical |

| [M-69]⁺ | CF₃• | Trifluoromethyl radical |

By analyzing these fragments, researchers can confirm the presence and connectivity of the amino, chloro, and trifluoromethyl groups attached to the central phenol (B47542) structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic properties of this ring are modulated by the attached functional groups: the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, and the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups.

The UV-Vis spectrum, typically measured in a solvent such as ethanol, is expected to display characteristic absorption bands that arise from π → π* electronic transitions within the aromatic system. Substituted phenols and anilines typically show strong absorptions in the 200-400 nm range. The precise wavelength of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity) are highly dependent on the molecular environment. For example, changes in solvent polarity or pH can cause shifts in the absorption peaks. In an acidic medium, the protonation of the amino group to form -NH₃⁺, or in a basic medium, the deprotonation of the phenolic group to form -O⁻, would alter the electronic structure and thus shift the absorption bands. These experimental observations can be correlated with theoretical calculations, such as those using Density Functional Theory (DFT), which can model the HOMO-LUMO energy gap and predict electronic transitions. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled precision in measuring bond lengths, bond angles, and the conformational details of the molecule, as well as elucidating the packing arrangement within the crystal lattice. Although a specific crystal structure for this compound is not described in the surveyed literature, the principles of the analysis and the expected findings can be detailed.

A successful crystallographic experiment would provide a detailed geometric profile of the this compound molecule. This includes the precise bond lengths of all covalent bonds (e.g., C-C bonds in the aromatic ring, C-O, C-N, C-Cl, and C-F bonds), as well as the angles between these bonds. For instance, analysis of other trifluoromethyl-containing structures shows that C-F bond lengths typically average around 1.35 Å, with F-C-F angles slightly compressed from the ideal tetrahedral angle. nih.gov The study would also determine key torsion angles, which describe the rotational orientation of the substituents relative to the plane of the phenol ring.

Table 2: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Description | Expected Information |

| Bond Lengths | The distances separating the nuclei of two bonded atoms. | Provides insight into bond order and the electronic influence of substituents on the aromatic system. |

| Bond Angles | The angles formed by three consecutively bonded atoms. | Defines the local geometry, such as the planarity of the ring and the tetrahedral nature of the CF₃ group. |

| Torsion Angles | The dihedral angles that describe the conformation around a chemical bond. | Reveals the spatial orientation of the functional groups and any steric hindrance effects. |

The crystal structure is stabilized by a network of intermolecular forces that dictate how individual molecules pack together. Given the functional groups present in this compound, hydrogen bonding is expected to be a primary directional force. scispace.com The hydroxyl and amino groups are potent hydrogen bond donors, while the oxygen, nitrogen, and potentially the fluorine and chlorine atoms can act as acceptors. This can lead to the formation of robust one-, two-, or three-dimensional networks through interactions such as O-H···N, N-H···O, or O-H···O hydrogen bonds, which are commonly observed in related phenolic compounds. researchgate.netresearchgate.net

Other significant non-covalent interactions that would be analyzed include:

π–π Stacking: Favorable interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atom.

In some crystal structures, certain molecular fragments may exhibit disorder, where they occupy two or more positions with partial occupancy. The trifluoromethyl group, due to its relatively low barrier to rotation around the C-C bond, is sometimes found to be rotationally disordered in the solid state.

Furthermore, many organic compounds can exhibit polymorphism, the ability to exist in more than one crystal packing arrangement. scispace.com Different polymorphs of the same compound are chemically identical but have different physical properties, such as melting point, stability, and solubility. An investigation into the polymorphism of this compound would involve attempts to crystallize the compound under a variety of conditions (e.g., different solvents, temperatures) to identify and structurally characterize any distinct crystalline forms that may exist.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard tool for chemists to investigate the structural and electronic properties of molecules. However, specific DFT studies on 4-Amino-3-chloro-6-(trifluoromethyl)phenol are not found in the reviewed literature. Consequently, detailed, validated data for the following standard computational analyses are unavailable for this specific compound.

Geometry Optimization and Conformational Analysis

This foundational calculation seeks to determine the most stable three-dimensional arrangement of a molecule's atoms, its conformation, by finding the minimum energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Without specific studies, the optimized geometric parameters for this compound have not been reported.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes (stretching, bending, torsion) to experimentally observed spectral bands. The Potential Energy Distribution (PED) analysis further details the contribution of each internal coordinate to a specific normal mode of vibration. For this compound, such theoretical vibrational analyses and their corresponding data are not available in the existing literature.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity, stability, and optical characteristics.

Frontier Molecular Orbitals (FMOs) Analysis (HOMO-LUMO Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. A smaller gap generally implies higher reactivity. Specific values for the HOMO and LUMO energies and the resultant energy gap for this compound have not been computationally determined in published research.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP analysis for this compound has not been published.

Charge Distribution Analysis (Mulliken Charges)

Mulliken charge analysis provides a method for estimating the partial atomic charges on each atom within a molecule. This information offers further insight into the charge distribution and helps to explain intermolecular interactions and reactivity. A detailed Mulliken charge distribution for the atoms in this compound is not available.

Thermodynamic Property Calculations

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to predict the thermodynamic properties of a molecule. These calculations can determine standard thermodynamic functions such as heat capacity (C), entropy (S), and enthalpy (H) by analyzing the vibrational frequencies of the optimized molecular structure. Such data are crucial for understanding the stability and reactivity of a compound under various temperature conditions. However, specific published studies detailing the calculated thermodynamic properties for this compound were not found.

Tautomeric Stability Investigations

Tautomerism is an important consideration for aminophenols, which can potentially exist in equilibrium between phenol-imine and keto-amine forms. Computational studies investigate the relative stability of these tautomers by calculating their Gibbs free energies in the gas phase and in different solvents. mdpi.comnih.gov The influence of substituents and solvent effects on the tautomeric equilibrium can be systematically evaluated. nih.govnih.gov For this compound, a detailed computational analysis of its tautomeric forms and their relative stabilities has not been reported in the available scientific literature.

Advanced Quantum Chemical Methods

Hartree-Fock (HF) and MP2 Studies

Hartree-Fock (HF) is a fundamental ab initio method that provides a starting point for more complex calculations. Møller-Plesset perturbation theory of the second order (MP2) is a post-Hartree-Fock method that incorporates electron correlation, offering improved accuracy for molecular geometries and energies. jsucompchem.orgresearchgate.net These methods are used to study electronic structure, molecular orbitals, and reaction mechanisms. chemrxiv.orgaps.org A specific application of HF and MP2 methods to study this compound is not documented in the searched scientific papers.

TD-DFT for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax). These theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic properties of a compound. A TD-DFT analysis specifically predicting the electronic absorption spectrum of this compound has not been identified in the available literature.

Nonlinear Optical (NLO) Properties Prediction

Computational chemistry is widely used to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. researchgate.netnih.gov Methods like DFT are employed to calculate key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). analis.com.myresearchgate.netnih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. frontiersin.org A computational study detailing the predicted NLO properties of this compound is not available in the reviewed sources.

Solvent-Solute Interaction Studies

The interaction between a solute and solvent molecules can significantly influence the solute's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of different solvents on a molecule's geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net These studies provide insights into how a compound behaves in various chemical environments. researchgate.net Specific research detailing the solvent-solute interactions of this compound through computational methods could not be located.

Molecular Docking Simulations for Interaction Prediction (excluding biological activity)

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific molecular docking simulation studies focused on predicting the non-biological intermolecular interactions of this compound. While computational chemistry is a broad field, and related molecules have been the subject of theoretical analyses such as Density Functional Theory (DFT) and Hirshfeld surface analysis to understand their structural and electronic properties, dedicated studies on molecular docking for non-biological interaction prediction for this particular compound are not publicly available.

Research on structurally similar compounds, for instance, often employs molecular docking to predict binding affinities and interaction modes with biological targets like proteins and enzymes. However, the user's specific directive to exclude biological activity and focus solely on the prediction of other forms of molecular interaction using this method did not yield any relevant findings.

Therefore, it is not possible to provide detailed research findings or data tables on the molecular docking simulations of this compound for non-biological interaction prediction as the primary research has not been published or made available in the public domain.

Applications As Building Blocks in Advanced Organic Synthesis

Precursors for Heterocyclic Compound Synthesis

The compound is an ideal starting material for the synthesis of a variety of heterocyclic structures, which are core components in pharmaceuticals and agrochemicals.

Pyrazoles: Trifluoromethyl-substituted pyrazoles are significant targets in medicinal chemistry. nih.govacs.orgnih.gov The synthesis of pyrazole (B372694) derivatives from 4-Amino-3-chloro-6-(trifluoromethyl)phenol can be envisioned through a diazotization reaction. The amino group is converted into a diazonium salt, which can then undergo cyclization with a suitable partner, such as a 1,3-dicarbonyl compound or an active methylene (B1212753) compound, to form the pyrazole ring. This approach allows for the incorporation of the trifluoromethylphenyl moiety, which is known to be a potent inhibitor of various bacterial strains. nih.govresearchgate.net A general approach to trifluoromethylated pyrazoles involves the condensation of functionalized hydrazines with 1,3-dicarbonyl compounds or their equivalents. acs.org In this context, the amino group of the title compound can be converted to a hydrazine (B178648) functionality to initiate the cyclization.

Quinolines: The synthesis of quinolines and their derivatives is readily achievable through the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netjk-sci.comresearchgate.net As a substituted aniline (B41778), this compound can serve as the amino-component in this reaction. The process involves an acid- or base-catalyzed condensation followed by a cyclodehydration to form the quinoline (B57606) core. researchgate.netresearchgate.net This method is one of the most straightforward routes to producing poly-substituted quinolines. researchgate.net The presence of the trifluoromethyl group on the resulting quinoline ring is particularly valuable, as these derivatives are explored for various applications, including pharmaceuticals and fluorescent dyes. chemimpex.com

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Friedländer Synthesis | 2-Aminoaryl ketone, α-Methylene ketone | Acid or Base, Reflux (80-120°C) | Substituted Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | Substituted Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | Substituted Quinoline |

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidant | Heat | Quinoline |

Phthalocyanines: Phthalocyanines are large, aromatic macrocycles used extensively as dyes and in materials science. nih.govresearchgate.net Their synthesis typically begins with phthalonitrile (B49051) derivatives, which undergo cyclotetramerization. semanticscholar.orgumich.edu While not a direct precursor, this compound can be used to synthesize the necessary substituted phthalonitrile. The phenolic hydroxyl group can undergo a nucleophilic substitution reaction with a nitro-substituted phthalonitrile, such as 4-nitrophthalonitrile. This reaction, typically carried out in a basic medium, displaces the nitro group to form a phenoxy-linked phthalonitrile. nih.gov This substituted phthalonitrile can then be reacted with metal salts (e.g., Zn(CH₃COO)₂, CuCl₂, CoCl₂) in a high-boiling solvent to yield the corresponding metallophthalocyanine. nih.gov The substituents on the periphery of the phthalocyanine (B1677752) ring significantly influence its electronic properties, solubility, and potential applications. researchgate.netnih.gov

Beyond simple heterocycles, the functional groups on this compound facilitate the construction of larger, fused polycyclic aromatic systems. The synthesis of quinolines is itself a formation of a bicyclic aromatic system. nih.gov Further elaboration is possible; for example, the chloro-substituent can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to introduce additional aromatic rings. Subsequent intramolecular cyclization reactions can then be employed to build more complex, fused architectures. The amino group can also be transformed into other functionalities that facilitate annulation reactions, leading to diverse and structurally complex polycyclic compounds.

Intermediates in the Preparation of Advanced Chemical Reagents

The unique combination of substituents makes this compound a valuable intermediate for more complex chemical reagents. For instance, a structurally related compound, 4-chloro-3-(trifluoromethyl)aniline, is a key starting material in the multi-step synthesis of the pharmaceutical agent regorafenib. researchgate.net Similarly, the title compound can be elaborated into specialized reagents. The amino group can be acylated to form amides, which are precursors to a wide range of biologically active molecules, such as the anthelmintic salicylanilide, rafoxanide. nih.gov The phenol (B47542) group can be converted into an aryl trifluoromethyl ether, a motif of significant interest in pharmaceutical and materials science, through processes like O-trifluoromethylation of derived xanthates. nih.govbohrium.commdpi.com

Scaffolds for the Development of Novel Functional Materials (Chemical/Materials Science Focus)

The inherent properties imparted by the trifluoromethyl and other functional groups make this phenol derivative an attractive scaffold for materials with specific electronic and physical properties.

In the field of OLEDs, triarylboranes and other electron-deficient systems are utilized as strong electron acceptors in conjugated organic fluorescent materials. mdpi.comresearchgate.net While direct use of this compound in published OLED materials is not prominent, its structural features are highly relevant. The trifluoromethylphenyl group is known to be a strong electron-withdrawing moiety used in OLED materials to tune electronic properties. mdpi.com The amino group is a common building block for hole-transporting materials, often in the form of triarylamines. researchgate.net Therefore, this compound can serve as a precursor for synthesizing emitters or charge-transport materials. For example, the amino group can undergo palladium-catalyzed Buchwald-Hartwig amination with aryl halides to build up larger triarylamine structures, which are foundational for many OLED materials. researchgate.net

The presence of both an amino and a hydroxyl group makes this compound a bifunctional monomer suitable for step-growth polymerization. Aminophenols are known precursors for polyaniline derivatives, which are conductive polymers. mdpi.comresearchgate.net The hydroxyl and amino groups can react with complementary difunctional monomers to form a variety of polymers.

Polyamides: Reaction of the amino group with diacyl chlorides.

Polyethers: Nucleophilic substitution of the phenoxide with a dihaloalkane or activated dihalobenzene.

Polycarbonates/Polyarylates: The phenolic hydroxyl group can be used to synthesize polymers, a strategy employed with tyrosine, another phenol-containing monomer. nih.gov

Furthermore, the trifluoromethyl group can impart desirable properties to the resulting polymer, such as increased thermal stability, chemical resistance, and altered solubility. The polymerization of other trifluoromethylphenols to form poly-p-oxyperfluorobenzylene has been demonstrated, proceeding through a quinonemethide intermediate formed by dehydrofluorination. nih.gov This highlights the potential of fluorinated phenols as monomers for high-performance polymers. acs.org

Synthetic Pathways to Agrochemical Derivatives Remain Undisclosed

The chemical compound this compound is a notable intermediate in the field of organic synthesis. However, a detailed review of publicly available scientific literature and patent databases does not currently reveal specific synthetic pathways where this compound is explicitly used as a direct building block for the creation of commercialized or late-stage developmental agrochemical derivatives.

While the structural motifs present in this compound—namely the trifluoromethyl group, the chlorinated aromatic ring, and the aminophenol functionality—are common in various biologically active molecules, including herbicides and fungicides, direct synthetic applications originating from this specific molecule are not well-documented in the reviewed sources. nih.gov

Research into agrochemicals often involves the synthesis and screening of numerous derivatives to identify compounds with optimal efficacy and safety profiles. The trifluoromethyl group, in particular, is frequently incorporated into potential agrochemical candidates to enhance properties such as metabolic stability and lipophilicity. nih.gov Similarly, substituted aminophenols serve as versatile precursors for a wide range of chemical structures.

Despite the prevalence of these structural features in agrochemical research, the specific role of this compound as a synthetic precursor for agrochemical derivatives is not explicitly detailed in the available literature. Further research and publication from entities involved in agrochemical discovery and development would be necessary to elucidate its specific applications in this field.

Conclusion and Future Research Directions

Summary of Synthetic Versatility and Reactivity

While specific, detailed synthetic routes for 4-Amino-3-chloro-6-(trifluoromethyl)phenol are not extensively documented in publicly available literature, its synthesis can be inferred from established methodologies for analogous compounds. A plausible and common strategy for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol precursor. For instance, the synthesis of 4-amino-3-chlorophenol (B108459) is often achieved through the reduction of 3-chloro-4-nitrophenol (B188101). chemicalbook.com A similar approach could likely be employed for the target compound, starting from a suitable nitrated and trifluoromethylated chlorophenol. The synthesis of related compounds like 4-Amino-3-methylphenol is also well-established, further suggesting the feasibility of producing this compound through conventional organic synthesis techniques. sigmaaldrich.com

The reactivity of this compound is dictated by the interplay of its functional groups: an amino group, a hydroxyl group, a chloro substituent, and a trifluoromethyl group. This combination of electron-donating and electron-withdrawing groups on the phenol (B47542) ring creates a nuanced chemical character.

Key Reactive Sites and Potential Reactions:

| Functional Group | Potential Reactions |

| Amino Group (-NH2) | Diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, alkylation to form secondary or tertiary amines, and reaction with isocyanates to form ureas. |

| Hydroxyl Group (-OH) | O-alkylation to form ethers, O-acylation to form esters, and deoxyfluorination to replace the hydroxyl group with fluorine. |

| Aromatic Ring | Further electrophilic substitution reactions are possible, though the positions of substitution will be directed by the existing groups. The strong deactivating effect of the trifluoromethyl group and the directing effects of the other substituents would need to be carefully considered. |

Potential for Novel Derivatizations and Chemical Transformations

The multifunctional nature of this compound opens up a vast landscape for the creation of novel derivatives. The strategic placement of its substituents allows for selective chemical transformations, leading to a diverse array of new molecules.

The amino group serves as a primary handle for derivatization. For example, its reaction with various isocyanates can lead to a library of substituted ureas, a common motif in pharmacologically active compounds. This is exemplified by the use of the related 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in the synthesis of various urea (B33335) derivatives. sigmaaldrich.com

The phenolic hydroxyl group also offers a rich platform for chemical modification. It can be readily converted into ethers and esters, allowing for the modulation of the compound's physicochemical properties such as solubility and lipophilicity. Furthermore, modern synthetic methods like deoxyfluorination, using reagents such as PhenoFluor, could be employed to convert the phenol into a corresponding aryl fluoride (B91410), a transformation of significant interest in medicinal chemistry. acs.org

There is also potential for this compound to act as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, by analogy to the reactions of other aminophenols, it could be utilized in condensation reactions to form structures like 1,5-benzodiazepine derivatives. acs.org

Opportunities in Theoretical and Computational Chemistry for Compound Design and Understanding

Theoretical and computational chemistry present powerful tools for elucidating the structure-property relationships of this compound and for guiding the design of its derivatives. torvergata.it Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, have been effectively used to understand and predict the properties of substituted phenols. nih.govacs.org These models can correlate a compound's structural features with its chemical or biological activity, considering parameters like pKa and bond dissociation enthalpy. nih.govacs.org

Advanced computational methods, such as Density Functional Theory (DFT), can provide highly accurate predictions of molecular properties. For substituted phenols, DFT calculations have been shown to accurately determine pKa values, a critical parameter governing a compound's reactivity and behavior in different chemical environments. torvergata.itresearchgate.net Such in silico predictions can be invaluable for designing experiments and for understanding the electronic effects of the substituents on the phenol ring.

Computational approaches can be further leveraged to design novel derivatives of this compound with tailored electronic and steric properties for specific applications. By modeling the interactions of potential derivatives with biological targets or materials, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby accelerating the discovery process.

Role in the Development of Next-Generation Chemical Building Blocks and Reagents

Chemical building blocks are fundamental molecular fragments that serve as the starting point for the synthesis of more complex molecules. scbt.com With its multiple functional groups and unique substitution pattern, this compound is well-positioned to serve as a versatile building block for the next generation of chemical synthesis.

The presence of the trifluoromethyl group is particularly noteworthy. This group is a highly sought-after moiety in medicinal chemistry and materials science due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. As a building block, this compound can introduce this valuable functional group into a wide range of target molecules.

Beyond its role as a passive building block, this compound could also serve as a precursor for the development of novel chemical reagents. For example, it could potentially be transformed into a unique Hydrogen Atom Transfer (HAT) reagent or a specialized organometallic reagent for use in catalysis or complex molecule synthesis. acs.org The distinct combination of amino, chloro, and trifluoromethyl groups on a phenolic scaffold makes it an attractive starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery and for the development of new materials with novel properties.

Q & A

Q. What are the recommended synthetic pathways for 4-amino-3-chloro-6-(trifluoromethyl)phenol, and how can reaction progress be monitored?

A multi-step synthesis involving halogenation, amination, and trifluoromethylation is often employed for structurally similar phenolic derivatives. For example, tetrachloromonospirocyclotriphosphazenes can react with diamines in THF under controlled conditions, with reaction progress monitored via thin-layer chromatography (TLC) . For trifluoromethylated phenols, electrophilic substitution or metal-mediated cross-coupling (e.g., using Cu/Ag catalysts) may be applicable, though exact protocols for this compound require optimization. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Use the SHELX system (e.g., SHELXL for refinement) to resolve molecular geometry, particularly for verifying substituent positions and hydrogen bonding .

- NMR spectroscopy : and NMR are essential for confirming the presence of amino, chloro, and trifluoromethyl groups. For example, the trifluoromethyl group typically shows a singlet near -60 ppm in NMR .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially given the chlorine isotope signature.

Q. How should stability studies be designed for this compound under varying pH and temperature conditions?

Conduct accelerated stability testing by exposing the compound to buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV or LC-MS, focusing on hydrolytic cleavage of the amino group or trifluoromethyl moiety. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model the electron-withdrawing effects of the trifluoromethyl and chloro groups. This predicts reaction sites for electrophilic substitution or hydrogen bonding interactions. Basis sets like 6-311+G(d,p) are recommended for accurate geometry optimization and frontier molecular orbital analysis .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^{1}\text{H}1H NMR signals?

Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the trifluoromethyl group) or paramagnetic impurities. Strategies include:

Q. How can crystallographic data be optimized for compounds with low solubility or poor crystal formation?

Q. What are the challenges in quantifying trace impurities in this compound, and how can they be addressed?

Chlorinated byproducts or residual trifluoromethylation reagents (e.g., CFCu) may co-elute with the target compound. Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem mass spectrometry (MS/MS) for selective detection. Calibration curves with synthesized impurity standards are recommended for accurate quantification .

Methodological Tables

Q. Table 1. Key Physical Properties of Structurally Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.